Ritipenem acoxil

Antimicrobial Susceptibility Gram-Positive Infections MIC90

Ritipenem acoxil is an orally bioavailable acetoxymethyl ester prodrug that converts to the active penem antibiotic ritipenem. Unlike imipenem, its DHP-I stability eliminates the need for cilastatin co-administration, ensuring predictable oral PK. With potent in vitro activity against Gram-positive pathogens (S. aureus MIC90 0.25 µg/mL) and proven efficacy in bacterial pneumonia models (87.9% clinical response), it is an ideal candidate for oral dosing in murine infection studies and a key reference for novel oral β-lactam development.

Molecular Formula C13H16N2O8S
Molecular Weight 360.34 g/mol
CAS No. 99376-22-4
Cat. No. B1679392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitipenem acoxil
CAS99376-22-4
SynonymsRitipenem Acoxil;  RIPM-AC;  Ritipenem acetoxymethyl ester.
Molecular FormulaC13H16N2O8S
Molecular Weight360.34 g/mol
Structural Identifiers
SMILESCC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O
InChIInChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8-,11-/m1/s1
InChIKeyFZKGLCPKPZBGLX-ZDRUMUKXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ritipenem Acoxil (CAS 99376-22-4): A Procurement-Focused Overview of an Oral Penem Prodrug


Ritipenem acoxil (FCE 22891; RIPM-AC) is an orally bioavailable acetoxymethyl ester prodrug of the broad-spectrum penem antibiotic, ritipenem [1]. Upon absorption, it is hydrolyzed to its active parent compound, ritipenem (FCE 22101), a synthetic β-lactam agent with high stability against many common β-lactamases and intrinsic resistance to renal dehydropeptidase-I (DHP-I), which eliminates the need for a co-administered enzyme inhibitor . This compound is classified as a penicillin-binding protein (PBP) inhibitor and demonstrates potent activity against a range of Gram-positive and Gram-negative pathogens [1]. Its primary differentiator from many in-class agents is its oral route of administration, offering a potential alternative to intravenous penem or carbapenem therapies for specific indications [2].

Why Ritipenem Acoxil Cannot Be Readily Substituted with Other Oral β-Lactams or Fluoroquinolones


The selection of ritipenem acoxil over other orally available antibacterial agents is contingent upon its specific pharmacological and microbiological profile, which is not uniformly shared across the class. Key differentiators include its DHP-I stability, which simplifies its formulation and pharmacokinetic predictability compared to agents like imipenem, which requires co-administration with cilastatin . Furthermore, its unique PBP-binding profile, particularly its high affinity for PBP 1b in *Haemophilus influenzae*, results in a rapid bacteriolytic effect that is not observed with all β-lactams, such as cefdinir or cefsulodin [1]. While other oral penems exist, ritipenem acoxil's clinical development in specific disease areas, including bacterial pneumonia and COPD exacerbations, has yielded nuanced efficacy and tolerability data that must inform any procurement or research decision [2]. Therefore, substituting with a generic cephalosporin or another oral penem like faropenem without considering these specific comparative data points may lead to divergent microbiological and clinical outcomes.

Quantitative Differentiation Evidence: Ritipenem Acoxil vs. Comparators for Scientific Procurement


Superior Potency Against Gram-Positive Cocci Compared to Oral Cephalosporins and Ampicillin

In a direct comparative study of clinical isolates, ritipenem (RIPM) demonstrated superior in vitro activity against Gram-positive cocci. The MIC90 of ritipenem against *Staphylococcus aureus* was 0.25 µg/ml, which was notably lower (more potent) than the MIC90 values of comparator oral antibiotics cefotiam (CTM), cefixime (CFIX), cefpodoxime (CPDX), and ampicillin (ABPC) [1]. Against a broader panel, the MIC of RIPM against Gram-positive cocci was reported to be equal to ampicillin (ABPC) but superior to cefaclor (CCL), cephalexin (CEX), and cefpodoxime (CPDX) [2].

Antimicrobial Susceptibility Gram-Positive Infections MIC90

Non-Inferior Clinical Efficacy and Acceptable Safety Profile in Bacterial Pneumonia vs. Cefotiam Hexetil

A double-blind, dose-finding comparative study was conducted in patients with bacterial pneumonia to evaluate ritipenem acoxil (RIPM-AC) against cefotiam hexetil (CTM-HE), an oral cephalosporin. The clinical efficacy rate for ritipenem acoxil 200 mg three times daily was 87.9% (29/33), which was comparable to the 91.4% (32/35) rate observed with cefotiam hexetil 200 mg three times daily [1]. There was no statistically significant difference in efficacy or safety rates between the groups.

Bacterial Pneumonia Clinical Trial Efficacy

Comparable Bacteriological Outcome to Norfloxacin in Uncomplicated Cystitis with a Distinct Adverse Event Profile

In a double-blind study of 281 women with uncomplicated cystitis, the clinical and bacteriological outcomes of a 5-day course of ritipenem acoxil (500 mg three times daily) were compared to norfloxacin (200 mg twice daily). The study found that while long-term outcomes (3-4 weeks post-treatment) were not markedly different between the groups, the early post-treatment failure rates (persistent bacteriuria at 5-9 days) were higher with ritipenem acoxil [1]. Notably, ritipenem acoxil caused a significantly higher incidence of adverse reactions, particularly diarrhea or loose stools, compared to norfloxacin (P < .005) [1].

Uncomplicated Cystitis Urinary Tract Infection Fluoroquinolone

Rapid Bacteriolytic Activity Against *H. influenzae* Due to Preferential PBP 1b Binding

Ritipenem induces rapid bacteriolysis of *Haemophilus influenzae* at its MIC, a phenomenon not universally observed with other β-lactams. This is attributed to its preferential binding to penicillin-binding protein 1b (PBP 1b) and poor affinity for PBPs 3a and 3b [1]. In contrast, comparators like cefdinir and fropenem required concentrations four times their MICs to achieve the same lytic effect [1]. Selective PBP 3 inhibitors (aztreonam, cefotaxime) were shown to inhibit ritipenem-induced lysis, confirming the mechanistic basis for this differentiation [1].

*Haemophilus influenzae* Bacteriolysis Penicillin-Binding Proteins

Stability to Renal Dehydropeptidase-I (DHP-I) Eliminates Requirement for an Inhibitor

A key differentiator for ritipenem is its intrinsic stability against renal dehydropeptidase-I (DHP-I), the enzyme that degrades many carbapenems and penems . This property is in stark contrast to agents like imipenem, which must be co-formulated with a DHP-I inhibitor like cilastatin to achieve therapeutic urinary concentrations and prevent nephrotoxicity [1]. Ritipenem acoxil is thus administered as a single-agent oral prodrug, simplifying its formulation and dosing regimen.

Pharmacokinetics DHP-I Stability Drug Formulation

Optimal Research and Development Application Scenarios for Ritipenem Acoxil


In Vivo Efficacy Models of Gram-Positive Respiratory Tract Infections

Based on its superior in vitro potency against *S. aureus* (MIC90 of 0.25 µg/ml) and proven clinical efficacy (87.9% in bacterial pneumonia) comparable to oral cephalosporins, ritipenem acoxil is an ideal candidate compound for use in murine or other animal models of Gram-positive pneumonia or soft tissue infection. Its oral bioavailability allows for convenient dosing in chronic infection models [1].

Studies on *Haemophilus influenzae* Pathogenesis and Rapid Bacteriolysis

The unique mechanism of action of ritipenem, involving preferential PBP 1b binding and rapid lysis of *H. influenzae* at the MIC, makes it a valuable tool compound for investigating bacterial cell wall physiology and the downstream effects of rapid bacterial killing on host immune response or biofilm disruption [2].

Comparative Oral Prodrug Formulation and Pharmacokinetic Studies

As an established oral prodrug (FCE 22891) that delivers a DHP-I-stable active moiety (ritipenem), this compound serves as an excellent reference standard for developing novel oral penem or carbapenem prodrugs. Its well-characterized human pharmacokinetics (e.g., Tmax ~1h, T1/2 ~0.7-0.8h, Cmax ~2.42 µg/ml after a 200 mg dose) provide a solid baseline for comparative absorption, distribution, metabolism, and excretion (ADME) studies [3].

Clinical Trial Reference for Oral Therapy of COPD Exacerbations

Ritipenem acoxil has been specifically investigated in patients with acute exacerbations of chronic obstructive pulmonary disease (COPD). Its documented tolerability and efficacy in this patient population, where β-lactamase-producing organisms are common, make it a relevant comparator arm or reference standard for future clinical trials evaluating novel oral therapies for COPD exacerbations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritipenem acoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.